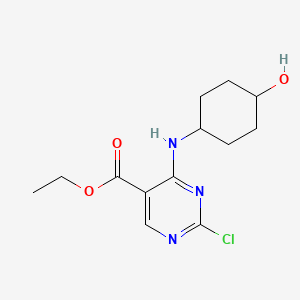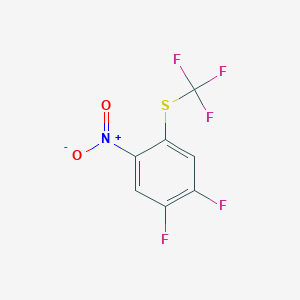
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F5NO2S and a molecular weight of 259.15 g/mol It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylthiolating agent reacts with 1,2-difluoro-4-nitrobenzene under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various nucleophiles.
Reduction: 1,2-Difluoro-4-amino-5-(trifluoromethylthio)benzene.
Oxidation: 1,2-Difluoro-4-nitro-5-(trifluoromethylsulfonyl)benzene.
科学的研究の応用
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the nitro and trifluoromethylthio groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The fluorine atoms also play a role in stabilizing intermediates and transition states during reactions.
類似化合物との比較
Similar Compounds
3,4-Difluoronitrobenzene: Similar structure but lacks the trifluoromethylthio group.
2,4-Difluoronitrobenzene: Another difluoronitrobenzene derivative with different substitution pattern.
1,2,4-Trifluoro-5-nitrobenzene: Contains three fluorine atoms and a nitro group but no trifluoromethylthio group.
Uniqueness
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to other difluoronitrobenzene derivatives. This makes it a valuable compound for specialized applications in various fields of research and industry.
特性
分子式 |
C7H2F5NO2S |
|---|---|
分子量 |
259.16 g/mol |
IUPAC名 |
1,2-difluoro-4-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H |
InChIキー |
BXDYZSUOMVCUDF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)SC(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


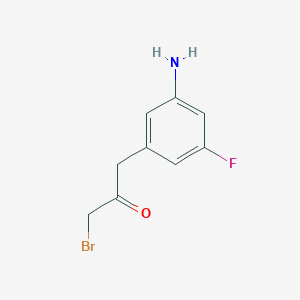
![6-(2-chloro-5-fluoropyrimidin-4-yl)-8-fluoro-4-isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14055043.png)
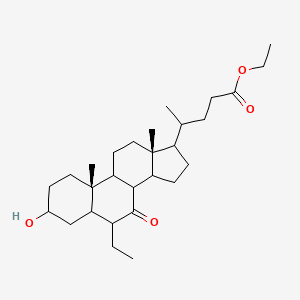
![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
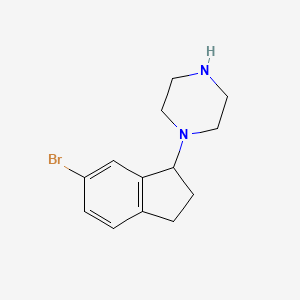
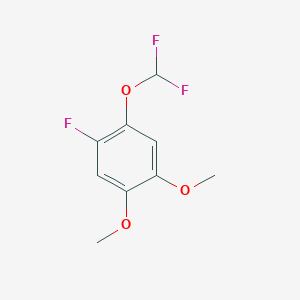

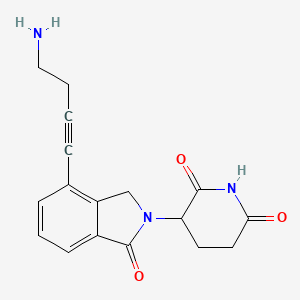

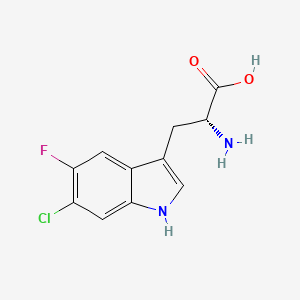

![(E)-3-(4-Cyanomethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14055086.png)

